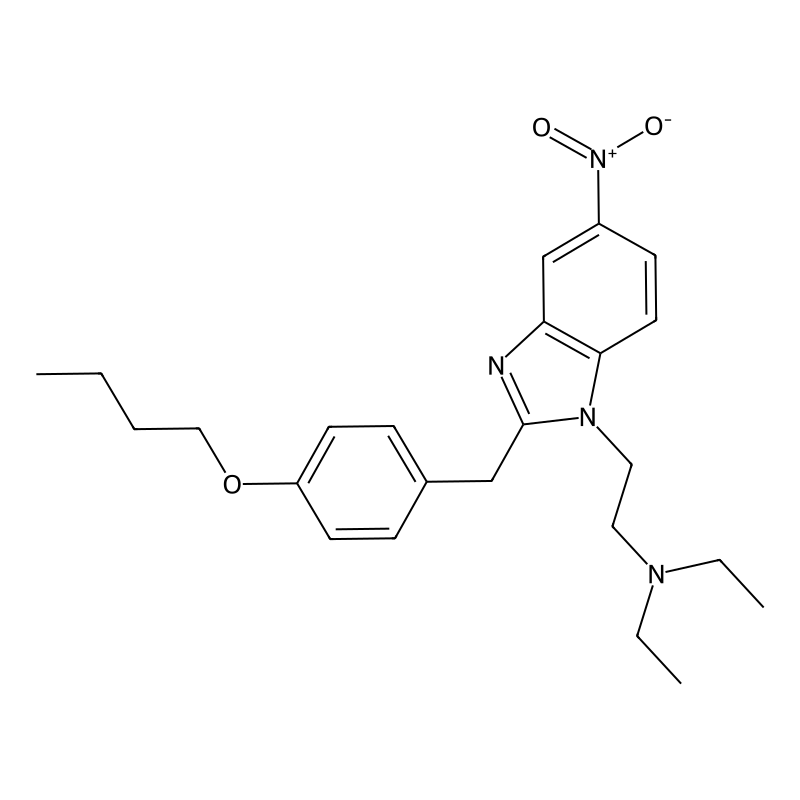

Butonitazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Butonitazene (CAS 95810-54-1) is a synthetic 2-benzylbenzimidazole opioid, commonly classified within the nitazene family, featuring a distinct butoxy chain at the para-position of the benzyl ring. In B2B procurement, it is primarily sourced as a highly pure analytical reference standard and pharmacological probe for forensic toxicology, metabolic profiling, and receptor binding assays. Unlike traditional morphinan or anilidopiperidine (fentanyl) scaffolds, butonitazene provides a specific structural configuration that dictates its distinct pharmacokinetic and pharmacodynamic profile. Procurement of this exact compound is critical for laboratories requiring precise mass spectrometry calibration and structure-activity relationship (SAR) benchmarking for emerging synthetic opioids [1].

Generic substitution of butonitazene with closely related nitazenes, such as isotonitazene or etonitazene, fundamentally compromises forensic attribution and metabolic assay integrity. While these compounds share the benzimidazole core, the specific butoxy moiety of butonitazene significantly alters its mu-opioid receptor (MOR) binding affinity and accelerates its hepatic clearance rate. In analytical workflows, standard fentanyl immunoassays fail to detect or differentiate nitazenes, making the exact mass and retention time of butonitazene indispensable for resolving false positives in LC-QTOF-MS panels. Substituting it with a shorter-chain analog skews calibration curves, invalidates CYP450 depletion models, and prevents accurate legal and toxicological identification [1].

Accelerated Hepatic Clearance in CYP450 Depletion Assays

In human liver microsome (HLM) assays, the butoxy chain of butonitazene drives a significantly faster metabolic breakdown compared to its shorter-chain analogs. Quantitative profiling demonstrates that butonitazene achieves an intrinsic clearance (CLint) of 309 µL/min/mg protein, alongside a 99% depletion by CYP2D6 within 30 minutes. In contrast, isotonitazene and protonitazene exhibit lower CLint values of 221 and 216 µL/min/mg, respectively, under identical assay conditions [1].

| Evidence Dimension | In vitro intrinsic clearance (CLint) in Human Liver Microsomes (HLM) |

| Target Compound Data | 309 µL/min/mg protein (99% CYP2D6 depletion at 30 min) |

| Comparator Or Baseline | Isotonitazene (221 µL/min/mg) and Protonitazene (216 µL/min/mg) |

| Quantified Difference | ~40% faster intrinsic clearance for butonitazene compared to isotonitazene |

| Conditions | HLM incubation, 60-minute total duration, CYP2D6 specific depletion tracking |

Establishes butonitazene as the necessary high-clearance reference standard for validating nitazene metabolic panels and CYP-mediated depletion models.

Lower-Bound Calibration for MOR Functional Potency

Butonitazene serves as a critical lower-potency anchor in structure-activity relationship (SAR) profiling of benzimidazole opioids. In in vitro functional assays measuring Gi protein signaling via cAMP inhibition, butonitazene exhibits a pEC50 of 7.2. This is significantly lower than the potencies of etonitazene (pEC50 = 8.4) and N-pyrrolidino etonitazene (pEC50 = 8.6), demonstrating that the extended butoxy chain dampens receptor activation compared to ethoxy or pyrrolidino substitutions [1].

| Evidence Dimension | Functional potency (pEC50) at the mu-opioid receptor (MOR) |

| Target Compound Data | pEC50 = 7.2 |

| Comparator Or Baseline | Etonitazene (pEC50 = 8.4) and N-pyrrolidino etonitazene (pEC50 = 8.6) |

| Quantified Difference | >10-fold reduction in functional potency for butonitazene vs. etonitazene |

| Conditions | In vitro Gi protein signaling / cAMP inhibition assay |

Provides a necessary lower-potency calibration anchor for laboratories modeling the structure-activity relationships of emerging synthetic opioids.

Exact Mass Resolution for Forensic LC-QTOF-MS Panels

Because generic lateral flow assays (LFAs) and fentanyl test strips fail to reliably detect or differentiate nitazene subclasses, high-resolution mass spectrometry is required for definitive identification. Butonitazene yields a specific [M+H]+ exact mass of 424.5 Da, which clearly distinguishes it from isotonitazene (411.2 Da) and other closely related analogs. This 13.3 Da mass shift, driven by the butoxy versus isopropoxy moiety, is the primary metric used to resolve false positives and confirm specific legal attribution in seized drug materials and biological matrices [1].

| Evidence Dimension | Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[M+H]+ exact mass |

| Target Compound Data | 424.5 Da |

| Comparator Or Baseline | Isotonitazene (411.2 Da) |

| Quantified Difference | 13.3 Da mass shift |

| Conditions | Forensic LC-QTOF-MS screening of biological samples or seized materials |

Ensures accurate analytical differentiation in forensic workflows where generic immunoassay screens fail to distinguish between highly regulated nitazene analogs.

Certified Reference Material for Forensic LC-MS/MS and GC-MS Libraries

Due to the inability of standard fentanyl immunoassays to cross-react with benzimidazole opioids, butonitazene is mandated as a primary reference standard for updating high-resolution mass spectrometry libraries. Its specific exact mass (424.5 Da) and retention time are utilized to calibrate LC-QTOF-MS and GC-MS instruments, ensuring that forensic laboratories can definitively distinguish the butoxy analog from isotonitazene and etonitazene in complex biological matrices or seized powders[1].

High-Clearance Benchmark in In Vitro CYP450 Metabolism Assays

Because butonitazene exhibits a quantifiably higher intrinsic clearance rate (CLint = 309 µL/min/mg) compared to other nitazenes, it is deployed as a high-clearance benchmark in human liver microsome (HLM) assays. Pharmacologists and toxicologists procure this compound to map CYP2D6 and CYP2B6 metabolic pathways, using its rapid depletion profile to validate the sensitivity and accuracy of in vitro metabolic stability panels [2].

Lower-Potency Anchor for Opioid Receptor SAR Profiling

In neuropharmacology research, butonitazene is utilized to establish the lower boundary of mu-opioid receptor (MOR) activation within the nitazene class. By integrating its pEC50 of 7.2 into cAMP inhibition and β-arrestin recruitment assays, researchers can accurately model how extending the alkoxy chain to a butoxy group dampens functional potency relative to the highly potent ethoxy (etonitazene) or pyrrolidino derivatives [3].

References

- [1] The Center for Forensic Science Research and Education (CFSRE). (2021). Butonitazene - Analytical Report.

- [2] Jadhav, G. R., & Fasinu, P. S. (2024). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Frontiers in Pharmacology, 15, 1434573.

- [3] Ujváry, I., et al. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS Chemical Neuroscience, 15(4), 748-758.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4